molecular formula C14H15NO B11890898 2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one CAS No. 3470-78-8

2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one

Cat. No.: B11890898
CAS No.: 3470-78-8
M. Wt: 213.27 g/mol
InChI Key: PIPFIAPITFUVFD-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)methyl)cyclopentanone is a chemical compound that features an indole moiety attached to a cyclopentanone ring. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)methyl)cyclopentanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)methyl)cyclopentanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)methyl)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-indol-3-yl)methyl)cyclopentanone is unique due to its specific structure, which combines the indole moiety with a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies from recent research findings.

Chemical Structure and Synthesis

The compound this compound features an indole moiety, which is known for its rich pharmacological properties. The synthesis typically involves the cyclization of indole derivatives with cyclopentanone under specific conditions to yield the desired product. Various synthetic pathways have been reported, including multicomponent reactions that enhance efficiency and yield.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung adenocarcinoma) and Hela (cervical cancer) cells. The compound demonstrated an IC50 value below 10 µM against these cell lines, indicating potent cytotoxicity.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Reference
A549 (Lung)<10
Hela (Cervical)<10
A375 (Melanoma)5.7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both bacterial and fungal strains. For instance, it has been reported to inhibit the biofilm formation of Staphylococcus aureus, a significant pathogen in clinical settings.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
MRSA0.98 µg/mL
Candida albicansNot specified

The mechanisms underlying the biological activities of this compound are multifaceted. Molecular docking studies suggest that it binds effectively to key proteins involved in cellular signaling pathways, which may contribute to its anticancer and antimicrobial effects. The interaction with long RSH (RelA/SpoT homolog) proteins has been particularly noted in mycobacterial systems.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : A recent study evaluated the antiproliferative effects of various indole derivatives, including this compound, against multiple cancer cell lines. The results indicated a preferential suppression of rapidly dividing cells over non-tumorigenic fibroblasts, suggesting a targeted action against cancerous tissues .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of indole derivatives, where this compound was found to significantly inhibit biofilm formation in MRSA strains, providing insights into its potential use in treating resistant infections .

Properties

CAS No.

3470-78-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(1H-indol-3-ylmethyl)cyclopentan-1-one

InChI

InChI=1S/C14H15NO/c16-14-7-3-4-10(14)8-11-9-15-13-6-2-1-5-12(11)13/h1-2,5-6,9-10,15H,3-4,7-8H2

InChI Key

PIPFIAPITFUVFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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